Product packaging for Callipeltin E(Cat. No.:)

Callipeltin E

Cat. No.: B1258657
M. Wt: 808.9 g/mol
InChI Key: HMKJSCZHNVYMQS-HSKSKNSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callipeltin E is a cyclic depsipeptide natural product isolated from the marine sponge Latrunculia sp. This compound belongs to a class of marine sponge-derived cyclodepsipeptides that have shown significant research interest due to their potent anti-HIV activity . The structural characteristics of this family of cyclic peptides include various unusual amino acid residues and unique N-terminal polyketide-derived moieties, which are typical of the callipeltin family . Research indicates that this compound and related compounds exhibit cytoprotective activity against HIV-1 in vitro by inhibiting viral entry into target cells, potentially through a mechanism that involves interaction with the viral membrane . The compound has been successfully synthesized using solid-phase peptide synthesis methods, particularly the traditional Fmoc-SPPS strategy, enabling further research into its properties and applications . This compound is provided exclusively for research purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in controlled laboratory environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H60N10O11 B1258657 Callipeltin E

Properties

Molecular Formula

C36H60N10O11

Molecular Weight

808.9 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]-methylamino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)-3-methoxypropanoyl]-methylamino]propanoic acid

InChI

InChI=1S/C36H60N10O11/c1-18(2)17-24(43-30(50)23(9-8-16-41-36(39)40)42-32(52)27(38)20(4)47)33(53)46(6)25(14-15-26(37)49)31(51)44-28(34(54)45(5)19(3)35(55)56)29(57-7)21-10-12-22(48)13-11-21/h10-13,18-20,23-25,27-29,47-48H,8-9,14-17,38H2,1-7H3,(H2,37,49)(H,42,52)(H,43,50)(H,44,51)(H,55,56)(H4,39,40,41)/t19-,20+,23+,24-,25-,27-,28?,29?/m0/s1

InChI Key

HMKJSCZHNVYMQS-HSKSKNSTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N(C)[C@@H](CCC(=O)N)C(=O)NC(C(C1=CC=C(C=C1)O)OC)C(=O)N(C)[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)N(C)C(CCC(=O)N)C(=O)NC(C(C1=CC=C(C=C1)O)OC)C(=O)N(C)C(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N

Synonyms

callipeltin E

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Assignment of Callipeltin E

Detailed Analysis of Unique Non-Proteinogenic Amino Acid Residues in Callipeltin E

The peptide backbone of this compound is composed of a unique array of amino acids, some of which are not commonly found in proteins. The determination of their precise structures and stereochemistries has been a significant focus of research.

Stereochemical Determination of β-Methoxytyrosine (β-OMeTyr) in this compound

One of the key unusual residues in this compound is β-methoxytyrosine (β-OMeTyr). Initial studies on the broader callipeltin family could not definitively assign the stereochemistry of this acid-sensitive amino acid. nih.govacs.org The absolute configuration of the β-OMeTyr residue in this compound was determined to be (2R, 3R) through a combination of chemical degradation of the parent compound Callipeltin A, derivatization of the resulting amino acids, and subsequent analysis. nih.gov

Further confirmation was achieved through the stereoselective synthesis of all four possible diastereoisomers of β-methoxytyrosine. acs.orgthieme-connect.com These synthetic isomers were incorporated into tripeptide fragments, and their ¹H and ¹³C NMR spectra were compared with the corresponding fragment from the natural product. thieme-connect.com This comparative analysis unequivocally established the (2R, 3R) configuration for the β-OMeTyr residue in this compound. thieme-connect.com This finding was crucial as it could be extended to the more complex cyclic callipeltins, such as Callipeltin A and B. nih.govnih.gov

Table 1: Methods for Stereochemical Determination of β-Methoxytyrosine in this compound

Method Description Finding
Chemical Degradation Degradation of Callipeltin A followed by derivatization of the amino acid constituents. Established the (2R, 3R) configuration. nih.gov
Stereoselective Synthesis Synthesis of all four diastereoisomers of β-methoxytyrosine. acs.orgthieme-connect.com Enabled comparison with the natural product.
NMR Spectroscopy ¹H and ¹³C NMR analysis of synthetic tripeptides containing each β-OMeTyr isomer. thieme-connect.com Confirmed the (2R, 3R) configuration by matching spectra with the natural fragment. thieme-connect.com

Configurational Reassignment of D-Allothreonine in this compound

The N-terminal amino acid of this compound was initially proposed to be L-threonine. vulcanchem.com However, subsequent research, including computational studies on the related Callipeltin A, suggested that the threonine residues in the callipeltin family likely possessed the D-allo configuration. nih.govnih.gov

To resolve this ambiguity, two possible isomers of this compound were synthesized: one containing L-threonine and the other D-allothreonine at the N-terminus. nih.govnih.gov A direct comparison of the ¹H NMR spectra of these synthetic isomers with the spectrum of natural this compound provided conclusive evidence. nih.gov The spectrum of the synthetic this compound containing D-allothreonine showed a strong correlation with the natural product, while the L-threonine isomer did not. nih.govnih.gov This led to the definitive reassignment of the N-terminal residue as D-allothreonine. nih.gov This revision had significant implications, strongly suggesting that the corresponding residues in Callipeltin A and B should also be assigned as D-allothreonine. nih.govnih.gov

Identification of Other Unusual Amino Acid Constituents

Beyond β-methoxytyrosine and D-allothreonine, the callipeltin family contains other rare amino acid residues. While this compound itself is a truncated version, its parent compound, Callipeltin A, features additional unique constituents such as (3S,4R)-3,4-dimethyl-L-glutamine and (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE). rsc.orgacs.org The structural elucidation of these residues in the broader callipeltin family has often involved a combination of spectroscopic analysis, chemical degradation, and stereoselective synthesis. rsc.orgnih.gov

The amino acid sequence of this compound is D-allothreonine, Arginine, Leucine, N-methylalanine, N-methylglutamine, and (2R,3R)-β-methoxytyrosine. vulcanchem.com

Methodological Approaches for Structural Confirmation and Stereochemical Resolution

The complex and unusual nature of this compound's constituent amino acids necessitated the use of powerful and complementary analytical techniques for its definitive structural and stereochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy has been a cornerstone in the structural elucidation of this compound. One-dimensional (¹H) and two-dimensional NMR techniques were instrumental in determining the sequence of amino acids and identifying the unusual residues. nih.govird.fr

As previously mentioned, a key application of NMR was in the comparison of synthetic isomers with the natural product. nih.gov The close correlation of the ¹H NMR spectrum of the synthetic D-allothreonine-containing isomer with that of natural this compound was the definitive step in reassigning the stereochemistry of the N-terminal residue. nih.govnih.gov Significant differences were observed in the spectral region of 3.8-4.5 ppm, where the signals for the N-terminal residue appear. vulcanchem.com Furthermore, ¹H and ¹³C NMR analyses of synthetic tripeptides containing different stereoisomers of β-methoxytyrosine were crucial for confirming its configuration. thieme-connect.com

Mass Spectrometry (MS) Applications in Structure Verification

In the context of structural elucidation, mass spectrometry is essential for confirming the molecular formula of the synthesized peptides and their fragments. spectroscopyonline.commdpi.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures, such as the hydrolysates of peptides, which is a common step in determining amino acid composition. nih.gov For this compound, mass spectrometry would have been used to confirm the mass of the synthetic isomers and their fragments, ensuring that the correct molecules were being compared for the final stereochemical assignment. nih.govslideshare.net

Table 2: Analytical Techniques for this compound Structural Elucidation

Technique Application Key Findings
¹H NMR Spectroscopy Comparison of synthetic isomers with the natural product. Confirmed the presence of D-allothreonine at the N-terminus. nih.govnih.gov
¹³C NMR Spectroscopy Analysis of synthetic tripeptides. Helped determine the (2R, 3R) stereochemistry of β-methoxytyrosine. thieme-connect.com
Mass Spectrometry (MS) Molecular weight determination and verification of synthetic products. Confirmed the identity of synthesized isomers and fragments. ird.frspectroscopyonline.com
LC-MS Analysis of peptide hydrolysates. Used in the separation and identification of constituent amino acids. nih.gov

Chemical Degradation and Derivatization Studies

The definitive stereochemical assignment of this compound was a complex challenge that could not be resolved by spectroscopic methods alone. Researchers employed a combination of chemical degradation and derivatization techniques, which proved indispensable in unambiguously determining the configuration of its unusual amino acid residues. nih.gov These classical yet powerful approaches provided crucial evidence, particularly for the acid-sensitive (2R,3R)-β-methoxytyrosine (β-MeOTyr) residue and for correcting the initial misassignment of the N-terminal amino acid. nih.govnih.gov

Determination of the β-Methoxytyrosine (β-MeOTyr) Configuration

The β-MeOTyr residue within the callipeltin family is known to be sensitive to acidic conditions, which are typically used for peptide hydrolysis. nih.gov This instability complicated its direct stereochemical analysis from the hydrolysate of the natural product. To circumvent this issue, the configuration was initially determined through chemical degradation of the more abundant parent compound, Callipeltin A. nih.gov These degradative studies, coupled with derivatization of the resulting amino acids, established the stereochemistry as (2R,3R). nih.govnih.gov

Method Residue Analyzed Approach Outcome Reference(s)
Chemical Degradationβ-MethoxytyrosineDegradation of Callipeltin A and derivatization of amino acid fragments.Determined the configuration as (2R,3R). nih.govnih.gov
Derivatization/Synthesisβ-MethoxytyrosineSynthesis of four diastereoisomeric tripeptides containing different β-MeOTyr isomers and comparison of their NMR spectra.Confirmed the (2R,3R) configuration by matching spectral data. researchgate.netthieme-connect.com

Correction of the N-Terminal Residue via Synthesis of Diastereomers

Initial structural elucidation studies had incorrectly identified the N-terminal residue of this compound as L-threonine. vulcanchem.com This assignment was later questioned, with computational studies on the related Callipeltin A suggesting a D-allothreonine configuration instead. nih.govnih.gov

The definitive proof came from a derivatization approach involving the total synthesis of the two possible diastereomers of this compound. nih.govnih.gov An Fmoc-based solid-phase peptide synthesis (SPPS) strategy was employed to create two distinct versions of the hexapeptide: one with the originally proposed L-threonine at the N-terminus and another with the suspected D-allothreonine. nih.govnih.gov

A direct comparison of the ¹H NMR spectra of the two synthetic isomers with the spectrum of the natural, isolated this compound provided a clear and unequivocal answer. The spectrum of the synthetic isomer containing D-allothreonine showed a close correlation with that of the natural product, while the spectrum of the L-threonine-containing isomer did not match. nih.govnih.gov This powerful application of synthetic derivatization confirmed the configurational reassignment of the N-terminal residue as D-allothreonine. nih.gov This finding had significant implications, strongly suggesting that the corresponding residue in the closely related and more complex Callipeltins A and B should also be reassigned as D-allothreonine. nih.govnih.gov

Synthetic Isomer N-Terminal Residue ¹H NMR Correlation with Natural this compound Conclusion Reference(s)
Isomer 1L-ThreonineNoIncorrect Structure nih.govnih.gov
Isomer 2 (Compound 5 in study)D-allothreonineYes (Close Correlation)Corrected Structure nih.govnih.gov

Synthetic Methodologies and Total Synthesis of Callipeltin E

Strategic Approaches to the Total Synthesis of Callipeltin E

The total synthesis of this compound and its parent compound, Callipeltin A, has been a subject of considerable interest within the synthetic chemistry community due to their novel structural features and potent anti-HIV and cytotoxic activities. amazon.co.ukamazon.com.be The approaches to constructing these complex molecules can be broadly categorized into solid-phase peptide synthesis (SPPS) and convergent, fragment-based strategies, each with its own set of advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) has emerged as a powerful and efficient methodology for the assembly of peptides and has been successfully applied to the total synthesis of this compound and related compounds like Callipeltin D. nih.govacs.orgbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com The use of SPPS simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. bachem.com

A common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the amino acids. nih.govacs.org The synthesis typically proceeds from the C-terminus to the N-terminus. nih.gov For the synthesis of this compound and its analogues, a standard Fmoc-based SPPS protocol involves the following key steps:

Resin Selection and Anchoring: A suitable resin, such as a Rink amide or Wang resin, is chosen. nih.govrsc.org For the synthesis of related compounds like Callipeltin B, a Tentagel-based TG Sieber amide resin has been used to allow for on-resin macrocyclization. nih.gov The first amino acid is anchored to the resin, often through its side chain to facilitate subsequent cyclization or cleavage. nih.gov

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). rsc.orgejbiotechnology.info

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like diisopropylethylamine (DIEA). nih.govrsc.org The progress of the coupling reaction is carefully monitored. nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed with various solvents to remove excess reagents and byproducts. rsc.org

Cleavage: Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to protect sensitive functional groups. nih.govrsc.org

SPPS Step Typical Reagents and Conditions Purpose
Fmoc Deprotection 20% Piperidine in DMF or NMPRemoval of the temporary Nα-Fmoc protecting group
Amino Acid Coupling Fmoc-amino acid, HBTU/HATU, DIEA in DMFFormation of the peptide bond
Washing DMF, DCM, IPARemoval of excess reagents and byproducts
Cleavage from Resin TFA, scavengers (e.g., water, triisopropylsilane)Release of the final peptide from the solid support

This table provides a general overview of the key steps and reagents commonly used in Fmoc-based Solid-Phase Peptide Synthesis for compounds like this compound.

While linear SPPS is a powerful tool, convergent and fragment-based strategies offer an alternative and sometimes more efficient approach for the synthesis of complex peptides like this compound. nih.govnih.govrsc.org In a convergent synthesis, smaller, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. nih.gov This approach can be advantageous for several reasons:

Improved Purity: Purification of the intermediate fragments is often easier than purifying the full-length peptide, leading to a purer final product.

Handling of Difficult Sequences: Problematic sequences that are difficult to synthesize linearly can sometimes be more easily assembled as smaller fragments. nih.gov

Fragment-based drug discovery (FBDD) is a related concept where small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. nih.govnih.gov While FBDD is primarily a drug discovery strategy, the underlying principle of combining smaller, well-defined chemical entities can be applied to the total synthesis of natural products. rsc.orgfrontiersin.orgcam.ac.uk

In the context of this compound, a fragment-based approach would involve the synthesis of its constituent non-proteinogenic amino acids and smaller peptide segments, which are then coupled together. This strategy relies heavily on the successful and stereocontrolled synthesis of the unique building blocks.

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Asymmetric Synthesis of Chirally Pure Non-Proteinogenic Building Blocks

The β-methoxytyrosine (β-MeOTyr) residue in Callipeltins has a specific stereochemistry that was determined to be (2R,3R) through a combination of synthesis and degradation studies. nih.govnih.gov The stereoselective synthesis of all four possible stereoisomers of β-MeOTyr has been a key focus of research to definitively establish the configuration of the natural product. nih.govacs.org

More recent strategies have employed methods such as Sharpless asymmetric dihydroxylation to introduce the hydroxyl groups with high enantioselectivity. rsc.org The absolute configuration of the synthesized β-methoxytyrosine derivatives in various tripeptides was confirmed by NMR analysis, which was crucial for assigning the stereochemistry of this residue in this compound. researchgate.net

Synthetic Strategy Key Features Stereochemical Control
From Serine Utilizes a chiral pool starting material.Stereochemistry at the α-carbon is pre-determined.
Asymmetric Aziridination Employs a chiral catalyst for stereocontrol.High enantio- and diastereoselectivity.
Sharpless Dihydroxylation Asymmetric dihydroxylation of an alkene precursor.Provides high enantioselectivity for the diol.

This table summarizes various strategies for the stereoselective synthesis of β-Methoxytyrosine diastereomers.

The (3S,4R)-3,4-dimethyl-L-glutamine (DiMeGln) residue is another unique component of the Callipeltin family. rsc.orgird.fr Its synthesis and the preparation of its corresponding pyroglutamic acid derivative, (3S,4R)-3,4-dimethyl-L-pyroglutamic acid, have been reported by several groups. rsc.org The stereoselective synthesis of (3S,4R)-3,4-dimethyl-(S)-glutamine was crucial for determining the absolute stereochemistry of this residue in the natural products. acs.org

One synthetic approach involves the conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines as a foundational strategy. acs.org Other methods have focused on the stereoselective synthesis of the dimethylated glutamine structure, often employing chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the two adjacent chiral centers. rsc.org The synthesis and analysis of these sterically constrained L-glutamine analogues have been instrumental in the total synthesis of Callipeltins. rsc.org

The configurational assignment of AGDHE was initially proposed based on NMR coupling constants and molecular mechanics calculations. nih.govnih.gov To confirm this assignment, both the (2R,3R,4S) and (2S,3S,4S) diastereomers were synthesized and their NMR spectra were compared to the natural product. nih.gov The close correlation of the NMR data of the synthetic (2R,3R,4S) isomer with that of natural Callipeltins A and D provided strong evidence for the correct stereochemical assignment. nih.govnih.gov Several research groups have reported various asymmetric routes to this complex amino acid building block. rsc.org

Preparation of (3S,4R)-3,4-Dimethyl-L-Glutamine and its Pyroglutamic Acid Derivative

Methodological Advancements and Innovations in Peptide Synthesis Applied to Callipeltins

The synthesis of callipeltins, particularly the linear hexapeptide this compound, has been a fertile ground for the application and refinement of modern peptide synthesis techniques. The successful construction of this molecule has relied heavily on innovations in solid-phase peptide synthesis (SPPS), the development of stereoselective routes to its unusual amino acid components, and the use of advanced reagents.

A cornerstone of this compound synthesis is the use of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). vulcanchem.comnih.gov This strategy allows for the sequential assembly of the peptide chain on a solid support, which simplifies purification after each coupling step. openaccessjournals.com The choice of resin is critical; to accommodate the acid-sensitive (2R,3R)-β-methoxytyrosine (β-MeOTyr) residue, syntheses have employed resins that allow for cleavage under very mild acidic conditions. nih.gov The 2-chlorotrityl chloride (2-CTC) resin and the tentagel-based TG Sieber amide resin are notable examples, as they permit the peptide to be released using low concentrations of trifluoroacetic acid (TFA), thus preserving the integrity of the delicate β-MeOTyr moiety. vulcanchem.compurdue.edunih.gov

Innovations in coupling reagents have also been pivotal. To ensure the efficient formation of peptide bonds, especially involving sterically hindered N-methylated amino acids present in the callipeltin structure, powerful coupling agents are necessary. nih.gov Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been effectively utilized to drive the coupling reactions to completion. vulcanchem.comrsc.orgrsc.org

Perhaps the most significant methodological advancements have been in the asymmetric synthesis of the non-proteinogenic amino acid building blocks required for this compound. vulcanchem.comjst.go.jp The molecule contains two such unusual residues: D-allothreonine (D-aThr) and (2R,3R)-β-methoxytyrosine. vulcanchem.com The stereoselective synthesis of these components is a major undertaking:

β-Methoxytyrosine (β-MeOTyr): Synthetic routes based on Sharpless asymmetric dihydroxylation and aminohydroxylation have been instrumental in establishing the correct (2R,3R) stereochemistry of this acid-labile residue. vulcanchem.comrsc.orgtandfonline.com

D-allothreonine (D-aThr): The Matteson homologation of chiral boronic esters has proven to be a highly effective and stereoselective method for preparing the protected D-aThr building block. rsc.orgresearchgate.net

The culmination of these advancements was demonstrated in the total synthesis of this compound, which not only produced the natural product but also definitively corrected its initial stereochemical misassignment. nih.govnih.gov By synthesizing two possible isomers and comparing their NMR spectra to that of the natural product, researchers confirmed the N-terminal residue to be D-allothreonine, not L-threonine as first proposed. vulcanchem.comnih.gov

For more complex, cyclic callipeltins like callipeltin A, convergent strategies have been developed. mdpi.com These approaches involve synthesizing separate fragments of the molecule, often on a solid phase, and then condensing them in solution. mdpi.com While not directly applied to the linear this compound, these fragment condensation strategies represent a key innovation for constructing larger, more complex members of the callipeltin family. mdpi.com

Table 1: Key Methodological Advancements in this compound Synthesis

Advancement Description Key Reagents/Techniques Significance
Resin Selection Use of acid-labile resins to allow for mild cleavage conditions, protecting sensitive residues. 2-Chlorotrityl chloride (2-CTC) resin, Sieber amide resin. vulcanchem.compurdue.edu Preservation of the acid-sensitive β-MeOTyr residue. nih.gov
Coupling Reagents Application of potent coupling agents to overcome steric hindrance and ensure efficient peptide bond formation. HBTU, PyAOP, PyBOP. vulcanchem.comrsc.org Facilitates synthesis involving N-methylated amino acids. nih.gov
Asymmetric Synthesis Stereoselective preparation of non-proteinogenic amino acid building blocks. Sharpless asymmetric dihydroxylation, Matteson homologation. rsc.orgtandfonline.com Enables access to essential, complex components like (2R,3R)-β-MeOTyr and D-allothreonine. vulcanchem.comrsc.org
Structural Confirmation Use of total synthesis to prepare isomers for spectroscopic comparison with the natural product. Fmoc-SPPS, NMR spectroscopy. nih.gov Led to the crucial reassignment of the N-terminal residue's stereochemistry. nih.govacs.org

Challenges and Limitations in the Chemical Synthesis of this compound and Complex Analogs

Despite the significant progress, the chemical synthesis of this compound and its more complex analogs, such as Callipeltin A and B, is fraught with challenges and limitations that test the limits of current peptide synthesis technology.

The primary challenge revolves around the chemical instability of key structural motifs . The (2R,3R)-β-methoxytyrosine residue is notoriously acid-labile. nih.govtandfonline.com This sensitivity imposes severe constraints on the synthetic route, particularly during the final deprotection and cleavage steps. Standard protocols using high concentrations of TFA for cleavage can lead to the degradation of this residue. purdue.edu Consequently, chemists must employ finely tuned, mild acidic conditions (e.g., 1-5% TFA) and carefully selected protecting groups that can be removed without compromising the β-MeOTyr unit. purdue.edunih.gov

The stereochemical complexity of callipeltins presents another major hurdle. This compound possesses multiple stereocenters, and the synthesis must control the configuration at each one. vulcanchem.com The initial misidentification of the N-terminal amino acid serves as a stark reminder of this difficulty; establishing the correct absolute and relative stereochemistry of the unusual amino acids requires rigorous asymmetric synthesis and extensive spectroscopic analysis. nih.govnih.gov The synthesis of each required stereoisomer for comparison is a laborious but necessary process for structural verification. tandfonline.com

The presence of N-methylated amino acids , such as N-methylalanine and N-methylglutamine, introduces a further complication. The N-methyl group provides steric hindrance that can significantly slow down the rate of peptide bond formation during SPPS. nih.gov This necessitates the use of more powerful (and often more expensive) coupling reagents and potentially longer reaction times or repeated coupling cycles to achieve a satisfactory yield. vulcanchem.comnih.gov

In the synthesis of related cyclic analogs like Callipeltin B, chemists have encountered issues with unwanted side reactions, such as diketopiperazine formation . This intramolecular cyclization can occur spontaneously upon the deprotection of certain dipeptide sequences, cleaving the peptide from the resin prematurely and forcing a redesign of the synthetic strategy. nih.gov For instance, an attempt to form the macrocycle at the MeGln/β-MeOTyr peptide bond had to be abandoned in favor of a different cyclization point due to this side reaction. nih.gov

Finally, practical issues such as the purification of the final product from closely related impurities and the scalability of the synthesis remain significant limitations. vulcanchem.comproteogenix.science The use of hazardous reagents and large volumes of solvents in SPPS poses environmental and safety concerns, especially for large-scale production. proteogenix.science

Table 2: Challenges in the Synthesis of this compound and Analogs

Challenge Description Affected Residues/Steps Mitigation Strategy
Acid Lability Degradation of residues under standard acidic deprotection conditions. (2R,3R)-β-methoxytyrosine. tandfonline.com Use of highly acid-labile resins and mild cleavage cocktails (e.g., low % TFA). purdue.edunih.gov
Stereocontrol Establishing the correct configuration of multiple chiral centers. D-allothreonine, (2R,3R)-β-methoxytyrosine. vulcanchem.com Asymmetric synthesis of building blocks; synthesis of multiple isomers for NMR comparison. nih.gov
Hindered Couplings Slow peptide bond formation due to sterically demanding residues. N-methylalanine, N-methylglutamine. nih.gov Use of potent coupling reagents (PyAOP, HATU) and extended reaction times. vulcanchem.comrsc.org
Side Reactions Unwanted intramolecular cyclization leading to product loss. Dipeptide sequences (e.g., Leu-MeGln in Callipeltin B synthesis). nih.gov Strategic selection of cyclization site and protecting group scheme. nih.gov
Building Block Access The required non-proteinogenic amino acids are not commercially available. All unusual amino acids. nih.gov Multi-step de novo synthesis. rsc.orgtandfonline.com

Molecular and Cellular Mechanisms of Action for Callipeltin E and Its Bioactive Congeners

Mechanistic Basis of Antifungal Activities

Certain members of the callipeltin family have demonstrated notable antifungal properties. researchgate.net The callipeltins belong to a broader group of marine cyclopeptides that are recognized for their activity against various pathogens. researchgate.net

Research has identified several callipeltins as inhibitors of the opportunistic fungal pathogen Candida albicans. Callipeltins F, G, H, and I, isolated from the marine sponge Latrunculia sp., inhibit the growth of C. albicans with a Minimum Inhibitory Concentration (MIC) value of 10⁻⁴ M. researchgate.net Further studies on peptides from the same sponge genus identified Callipeltin J and Callipeltin K as also being active against C. albicans, with MIC values of 0.07 µg/mL and 0.15 µg/mL, respectively. researchgate.net While the precise molecular mechanism of this antifungal action is not fully detailed in the provided context, the activity is clearly established for these specific congeners.

Mechanistic Basis of Antiviral Activities, with Emphasis on Anti-HIV Effects

The callipeltin family, along with related marine cyclodepsipeptides like papuamides and neamphamides, are noted for their potent anti-HIV activity. tandfonline.commdpi.com Callipeltin A, in particular, was identified early on for its antiviral properties. researchgate.net The mechanism of action for many of these related peptides is believed to involve the inhibition of viral entry into the host cell. mdpi.commdpi.com

The anti-HIV activity of Callipeltin A has been attributed to its ability to inhibit the entry of the virion into the host cell. nih.gov This mechanism prevents the initial stages of infection, where the virus attaches to and fuses with the host cell membrane to release its genetic material. youtube.com By blocking this crucial first step, Callipeltin A effectively aborts the viral replication cycle before it can begin. nih.govyoutube.com This mode of action, targeting viral entry, is a known strategy for several antiviral compounds. nih.gov

Cytotoxic Mechanisms of Action within the Callipeltin Family and Structural Implications for Callipeltin E

The callipeltin family exhibits significant cytotoxic activity against various cancer cell lines, a property that is highly dependent on their chemical structure. tandfonline.comencyclopedia.pub Callipeltin A and its acyclic derivative, Callipeltin C, have both demonstrated cytotoxicity. tandfonline.comresearchgate.net However, not all members of the family are equally potent, and the structural differences between them, particularly between cyclic and linear forms, have critical implications for their mechanism of action and biological effect, which is especially relevant for understanding the activity profile of the linear peptide, this compound. tandfonline.com

Structure-activity relationship (SAR) studies have been crucial in understanding the cytotoxic properties of the callipeltin family. A key finding is that both the N-terminus fatty acid chain (the linear part) and the cyclic depsipeptide core are necessary for potent cytotoxic activity. tandfonline.com

CompoundScaffold TypeCytotoxicity against HeLa Cells (CC₅₀)Reference
Callipeltin ACyclic + Linear4 nM tandfonline.com
Callipeltin CCyclic + Linear17 μM tandfonline.com
This compoundLinearNo Activity tandfonline.comnih.gov
Callipeltin MLinearNo Activity tandfonline.comnih.gov
Callipeltin B (Synthetic)CyclicNo Activity tandfonline.comnih.gov
Callipeltin DLinear (Truncated)No Activity tandfonline.com

While the precise intracellular targets for the cytotoxic callipeltins have not been fully elucidated, the mechanisms of other structurally related marine natural products provide contextually relevant possibilities. Many cytotoxic compounds derived from marine sponges exert their effects by interacting with fundamental cellular machinery. mdpi.com

One potential target is the actin cytoskeleton. mdpi.com For example, jasplakinolide, a cyclodepsipeptide from a marine sponge, is a potent inducer of actin polymerization. mdpi.com Disruption of actin microfilament dynamics is a known mechanism of cytotoxicity, as it interferes with cell division, motility, and structure; however, drugs targeting actin have often been limited by high toxicity to non-tumor cells. mdpi.com Another possible pathway involves the inhibition of key enzymes required for cell proliferation, such as topoisomerase II. researchgate.net Pyrroloiminoquinone alkaloids, another class of marine-derived compounds, are known to be potent inhibitors of mammalian topoisomerase II. researchgate.net Although these mechanisms have not been directly confirmed for the callipeltin family, they represent plausible pathways by which the cytotoxic members could exert their anti-proliferative effects.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound and Synthetic Analogs

Influence of Specific Amino Acid Residues and Chiral Centers on Bioactivity

The bioactivity of the callipeltin family is intrinsically linked to its unusual structural components. This compound, an acyclic hexapeptide, is a truncated derivative of the more complex and biologically active cyclic depsipeptides, Callipeltin A and B. nih.gov Its structure comprises several non-proteinogenic amino acid residues, the specific configuration of which has been a subject of extensive investigation and has proven to be crucial for activity.

Initial structural elucidation of the callipeltin family misidentified some of the chiral centers. Subsequent synthetic studies were instrumental in correcting these assignments, providing a clearer understanding of the structural requirements for bioactivity. rsc.orgcore.ac.uk One of the most significant findings was the reassignment of the N-terminal amino acid residue in this compound from the initially proposed L-threonine to D-allothreonine. nih.govrsc.org This was confirmed through the solid-phase synthesis of two isomers of this compound, where the ¹H-NMR spectrum of the synthetic D-allothreonine-containing isomer matched that of the natural product. rsc.org This stereochemical revision had broader implications, suggesting that the corresponding residues in the bioactive Callipeltins A and B are also D-allothreonine. nih.govrsc.org

Interestingly, while the parent compounds Callipeltin A and B exhibit significant cytotoxic and anti-HIV activities, synthetic this compound has been reported to show no significant cytotoxic activity. nih.govresearchgate.net A study evaluating the cytotoxicity of natural and synthetic callipeltins found that while synthetic this compound and B were inactive, a natural sample of Callipeltin B showed cytotoxicity against HeLa cells. researchgate.net Further analysis revealed that this activity was likely due to contamination with other congeners, specifically Callipeltins C and H. researchgate.net This suggests that the linear hexapeptide structure of this compound is insufficient for the cytotoxic effects observed in its larger, cyclic relatives.

The following table summarizes the key amino acid residues of this compound and the impact of their structural features on bioactivity.

Amino Acid ResidueConfigurationRole in Bioactivity
D-allothreonineD-alloThe correct stereochemistry at the N-terminus is a defining feature of the callipeltin family. Its presence in the inactive this compound suggests it is a necessary but not sufficient component for cytotoxicity. nih.govrsc.org
D-ArginineDThe presence of a D-amino acid contributes to the unusual peptide backbone.
LeucineLA standard amino acid residue within the peptide chain.
N-methylalanineLN-methylation can influence the peptide's conformation and resistance to degradation. Demethylation at this position has been observed as an unexpected side product in some synthetic routes. rsc.org
N-methylglutamineLAnother N-methylated residue contributing to the peptide's overall structure.
(2R,3R)-β-methoxytyrosine2R,3RAn acid-sensitive, non-proteinogenic amino acid. Its specific stereochemistry is conserved in the active congeners, but its presence in the inactive this compound indicates it alone does not confer cytotoxicity. nih.govcore.ac.uk

Conformational Analysis and its Correlation with Biological Function

The conformation of a peptide is a critical determinant of its biological function. For the callipeltin family, the transition from the inactive, linear this compound to the active, cyclic Callipeltins A and B underscores the importance of a constrained and pre-organized three-dimensional structure for bioactivity.

Studies on other linear versus cyclic peptides have shown that cyclization reduces conformational flexibility. nih.gov This rigidity can be crucial for presenting the key interacting residues in the correct orientation for binding to a biological target and can also enhance stability. nih.gov While a detailed conformational analysis of this compound itself is not extensively reported in the literature, the lack of significant bioactivity in this compound and other linear callipeltins, such as P and Q, strongly suggests that their conformational flexibility is a key reason for their inactivity. researchgate.netresearchgate.net In contrast, the cyclic callipeltins N and O, which are structurally related, exhibit significant cytotoxicity, reinforcing the idea that the cyclic scaffold is essential for adopting a bioactive conformation. researchgate.netresearchgate.net

NMR spectroscopy is a powerful tool for studying peptide conformation in solution. rsc.orgchemrxiv.org In the case of the callipeltin family, ¹H-NMR studies were not only crucial for the structural elucidation and stereochemical correction of this compound but also provided insights into the conformational properties of different isomers. rsc.org For instance, synthetic isomers of the parent compound Callipeltin B, which differed in the stereochemistry of the threonine and β-methoxytyrosine residues, exhibited conformational heterogeneity at room temperature, as observed by ¹H-NMR. nih.gov This contrasts with the correct, biologically active isomer, which showed a more defined conformational state. nih.gov

It can be inferred that the linear nature of this compound allows for a high degree of conformational freedom, meaning it exists as an ensemble of different shapes in solution. This flexibility likely prevents it from adopting and maintaining the specific, rigid conformation required to effectively interact with its biological target. The cyclization present in Callipeltins A and B locks the peptide backbone into a more defined and stable conformation, which is evidently the bioactive one. This pre-organization reduces the entropic penalty upon binding to a target, a common principle in the design of potent peptide-based drugs.

Early Stage Drug Discovery and Chemical Biology Prospects of Callipeltin E

Callipeltin E as a Lead Compound for Chemical Probe Development

A lead compound serves as a starting point for the development of new drugs or chemical probes—specialized molecules used to study biological systems. acs.org this compound's value as a lead compound stems not from its own potent bioactivity, but from its role as a simplified and more synthetically accessible model for the bioactive members of the callipeltin family, such as callipeltin A. nih.govnih.gov

Its linear structure makes it an ideal scaffold for several key activities in chemical probe development:

Structural Elucidation: The synthesis of this compound was pivotal in confirming the absolute configuration of its constituent amino acids, particularly the D-allothreonine residue at the N-terminus. nih.gov This structural information is directly applicable to the more complex cyclic callipeltins, providing a validated blueprint for designing probes that target the same biological pathways.

Pharmacophore Identification: By serving as a structural fragment of larger, active compounds, this compound helps researchers investigate which parts of the molecular structure are essential for biological activity (the pharmacophore). The finding that linear fragments like this compound are inactive suggests that the cyclic "head-to-side-chain" structure of compounds like callipeltin A is crucial for their bioactivity. nih.gov

Facilitating Analog Synthesis: The development of robust solid-phase synthesis methods for this compound provides a platform for creating a variety of analogs. nih.gov These analogs can be designed to incorporate labels (e.g., fluorescent tags, biotin) or photoreactive groups, transforming the basic scaffold into a chemical tool for visualizing and identifying molecular targets within cells. acs.org

While this compound itself may not be the final probe, its study provides the essential chemical knowledge required to design more sophisticated tools based on the callipeltin scaffold for investigating biological processes like viral entry or ion transport. nih.govnih.gov

In Vitro Pharmacological Characterization in Preclinical Research Frameworks

The in vitro pharmacological characterization of a compound involves studying its effects on cells, tissues, or specific molecules in a controlled laboratory setting. nih.govmdpi.com For this compound, these studies have yielded critical, albeit primarily negative, results regarding its direct bioactivity, which are nonetheless highly informative for drug discovery.

A key finding is that synthetically produced this compound, when pure, demonstrates no significant cytotoxic activity against cancer cell lines such as HeLa cells. mdpi.combiorxiv.org This contrasts with some of the parent compounds in the callipeltin family. For example, natural callipeltin B showed cytotoxicity, but further investigation revealed this activity was likely due to contamination by other, more potent callipeltins like C and H. mdpi.combiorxiv.org Similarly, Callipeltin D, another linear fragment, also showed no cytotoxicity. mdpi.com

These findings from preclinical characterization are crucial for several reasons:

They underscore the importance of the macrocyclic structure of callipeltins A and B for their cytotoxic effects. mdpi.com

They highlight the necessity of high-purity samples in biological assays to avoid attributing activity to the wrong compound. mdpi.com

The lack of intrinsic cytotoxicity makes the this compound scaffold a potentially safe backbone for developing other types of therapeutic agents where cytotoxicity is not the desired endpoint.

The evaluation of the broader pharmacological profile of the callipeltin class of peptides remains an area of active research. asm.orgbeilstein-journals.org

Table 2: Comparative In Vitro Cytotoxicity of Selected Callipeltins
frontiersin.org
CompoundStructure TypeReported Cytotoxicity FindingReference
Callipeltin ACyclic DepsipeptideDisplays notable cytotoxic activity.
Callipeltin B (Natural)Cyclic DepsipeptideShowed cytotoxicity (CC50 = 130 μM vs HeLa), later attributed to contaminants.
Generated code

Rational Design and Medicinal Chemistry Optimization Strategies Based on the this compound Scaffold

Rational drug design is an inventive process of creating new medications based on a deep understanding of the biological target's structure and the molecule's chemical properties. acs.org The this compound scaffold has been central to the rational design efforts for the entire callipeltin family, primarily through its role in total synthesis and structure-activity relationship (SAR) studies. frontiersin.org

The synthesis of this compound was not merely an academic exercise but a critical step in medicinal chemistry. By successfully synthesizing two possible isomers of this compound and comparing their nuclear magnetic resonance (NMR) spectra to the natural product, researchers were able to definitively confirm the correct stereochemistry of the N-terminal amino acid as D-allothreonine. nih.gov This finding was crucial, as it implied that the corresponding residues in the more complex and biologically active callipeltins A and B also possessed this configuration, correcting previous misassignments. nih.govfrontiersin.org

This work exemplifies a key strategy in medicinal chemistry optimization:

Structural Validation via Synthesis: Before any optimization can occur, the exact three-dimensional structure of the lead compound must be known. The total synthesis of this compound provided this essential validation for the callipeltin scaffold. nih.govrsc.org

Foundation for SAR Studies: With a confirmed structure and a reliable synthetic route, the this compound scaffold can be systematically modified. frontiersin.org For instance, a desmethoxy analogue of callipeltin B was synthesized to probe the importance of the β-methoxytyrosine residue for cytotoxicity. purdue.edu Such studies, which are extensions of the foundational work done on this compound, help to identify the specific parts of the molecule responsible for its biological effects, guiding the design of new analogs with potentially improved pharmacological profiles. nih.gov

Developing a flexible and robust synthetic route, as has been done for the core of callipeltin A and its fragments like E, is highly desirable to enable the synthesis of various derivatives for comprehensive SAR studies. frontiersin.org

Emerging Bioengineering and Chemoenzymatic Approaches for Generating this compound Analogs

While chemical synthesis has been pivotal, emerging bioengineering and chemoenzymatic strategies offer powerful new ways to generate analogs of complex natural products like this compound. beilstein-journals.org These approaches combine the precision of enzymes with the flexibility of chemical synthesis to create novel molecules that would be difficult to produce by one method alone. mdpi.com

Chemoenzymatic Synthesis: This strategy involves using enzymes to perform specific, often challenging, chemical transformations on a synthetic precursor. asm.orgnih.gov For callipeltin-like peptides, this could involve:

Enzymatic Synthesis of Building Blocks: this compound contains several unusual amino acids, such as N-methylated residues and β-methoxytyrosine. beilstein-journals.org Enzymes can be used to produce these non-proteinogenic amino acids with high stereoselectivity, providing a supply of the unique building blocks needed for analog synthesis. nih.govnih.gov For example, specific enzymes could be used to hydroxylate tyrosine residues in a precursor peptide. nih.gov

Enzyme-Catalyzed Cyclization: The parent callipeltins are biosynthesized by large enzyme complexes called nonribosomal peptide synthetases (NRPS), which use a special thioesterase (TE) domain to cyclize the peptide. asm.orgmdpi.com Researchers can chemically synthesize linear peptides similar to this compound and then use an isolated TE domain as a biocatalyst to perform the macrocyclization step, a reaction that can be low-yielding in traditional chemistry. beilstein-journals.org

Bioengineering of Biosynthetic Pathways: This approach involves directly manipulating the genetic blueprint of the organism that produces the natural product. Callipeltins are assembled by NRPS machinery, which acts like a molecular assembly line. nih.govmdpi.com

Module and Domain Swapping: An NRPS is made of modules, and each module adds one amino acid to the growing peptide chain. frontiersin.org The adenylation (A) domain within each module is responsible for selecting the specific amino acid. By genetically engineering the NRPS pathway—for example, by swapping an A-domain for one that recognizes a different amino acid—scientists could direct the cellular machinery to produce novel this compound analogs with altered sequences and potentially new biological activities. nih.govbiorxiv.org

These advanced methods pave the way for creating libraries of callipeltin analogs, enabling a more thorough exploration of their therapeutic potential and accelerating the discovery of new drug leads from this unique marine scaffold. asm.orgbiorxiv.org

Q & A

Q. What are the key structural features of Callipeltin E, and how do they influence its bioactivity?

this compound is a cyclic depsipeptide containing non-proteinogenic amino acids, including β-methoxytyrosine and D-allo-threonine residues. Its bioactivity (e.g., cytotoxicity, ionophoric properties) is linked to its unique stereochemistry and macrocyclic scaffold. Structural determination relies on NMR spectroscopy, mass spectrometry, and X-ray crystallography, with revisions historically addressing β-hydroxy acid configurations and stereochemical assignments .

Q. What methodologies are essential for synthesizing non-proteinogenic amino acids in this compound?

Asymmetric synthesis techniques, such as Sharpless dihydroxylation and Matteson’s homologation, are critical for constructing chiral centers in β-methoxytyrosine and D-allo-threonine. For example, β-methoxytyrosine is synthesized via stereoselective nitrile oxide cycloadditions or nitroaldol reactions, requiring rigorous chromatographic purification and spectroscopic validation .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed experimental protocols must include:

  • Stepwise protection/deprotection strategies for reactive functional groups.
  • Use of coupling reagents like PyAOP for cyclization to minimize epimerization.
  • Validation via HPLC, circular dichroism (CD), and tandem mass spectrometry (MS/MS) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

Discrepancies in configurations (e.g., β-methoxytyrosine) are resolved through:

  • Comparative analysis of synthetic stereoisomers using 2D-NMR (e.g., NOESY, ROESY).
  • Quantum mechanical calculations of coupling constants to predict spatial arrangements.
  • X-ray diffraction studies of crystalline intermediates .

Q. How can synthetic routes for this compound be optimized for structure-activity relationship (SAR) studies?

Modular synthesis approaches are recommended:

  • Fragment condensation of linear peptides followed by macrocyclization.
  • Incorporation of unnatural amino acids via solid-phase peptide synthesis (SPPS).
  • Biological assays (e.g., cytotoxicity against cancer cell lines) to correlate structural modifications with activity .

Q. What comparative insights exist between this compound and related marine depsipeptides (e.g., papuamides, neamphamides)?

this compound shares a β-methoxytyrosine motif with papuamides but differs in macrocycle size and side-chain functionalization. Comparative studies highlight:

  • Divergent SAR profiles due to variations in hydrophobic residues.
  • Synergistic effects in antiviral activity when combined with other marine peptides.
  • Metagenomic analysis of sponge microbiomes to trace biosynthetic pathways .

Q. How do researchers address low yields in cyclization steps during this compound synthesis?

  • Solvent optimization : Use dilute conditions in DMF or CH₂Cl₂ to reduce intermolecular interactions.
  • Activation methods : Employ PyAOP or HATU for efficient amide bond formation.
  • Temperature control : Conduct reactions at 0–4°C to preserve stereochemical integrity .

Methodological and Analytical Considerations

Q. What analytical techniques validate the purity and identity of synthetic this compound intermediates?

  • HPLC-MS : Monitors reaction progress and detects epimerization.
  • CD spectroscopy : Confirms secondary structure alignment with natural products.
  • High-resolution NMR : Assigns proton environments and coupling constants .

Q. How should researchers design experiments to explore this compound’s mechanism of action?

  • In vitro assays : Measure sodium-calcium exchanger (NCX) inhibition in cardiomyocytes.
  • Molecular docking : Predict binding interactions with target proteins (e.g., viral envelopes).
  • Metabolic stability tests : Assess degradation in serum or liver microsomes .

What frameworks guide the formulation of research questions for this compound studies?

Apply the PICOT framework:

  • Population : Marine sponge-derived peptides.
  • Intervention : Synthetic analogs with modified residues.
  • Comparison : Natural vs. synthetic variants.
  • Outcome : Bioactivity metrics (IC₅₀, selectivity indices).
  • Time : Longitudinal stability assessments .

Data Reporting and Ethical Standards

Q. What criteria ensure ethical and rigorous reporting of this compound research?

  • Reproducibility : Publish full synthetic protocols, including failed attempts.
  • Data transparency : Deposit raw NMR, MS, and crystallographic data in public repositories (e.g., Cambridge Structural Database).
  • Conflict of interest : Disclose funding sources and patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.